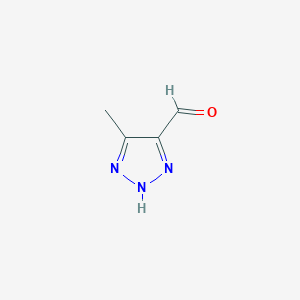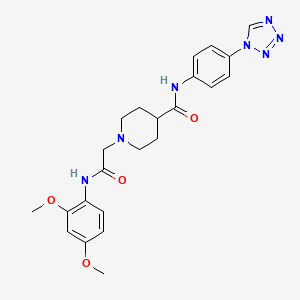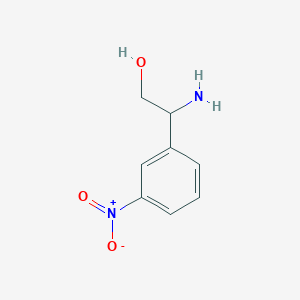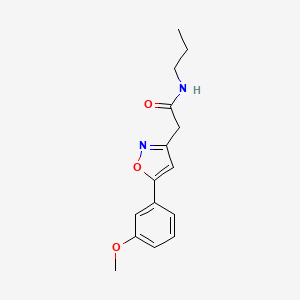
5-Methyl-1H-1,2,3-triazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound with the molecular formula C5H6N4O . It is a synthetic derivative of triazole and aldehyde, and is often used in the synthesis of a variety of pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of 1H-1,2,3-triazole-4-carbaldehydes, such as 5-Methyl-1H-1,2,3-triazole-4-carbaldehyde, involves a one-step multigram scale synthesis . This process makes use of commercially available 3-dimethylaminoacrolein and 4-nitrophenyl azide . The reaction of this compound with alkylamines has been explored, and for hexylamine, the one-pot sequential cycloaddition and Cornforth rearrangement is demonstrated .Molecular Structure Analysis
The molecular structure of 5-Methyl-1H-1,2,3-triazole-4-carbaldehyde is characterized by a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a methyl group attached to one of the carbon atoms in the triazole ring, and a carbaldehyde group attached to another carbon atom .Chemical Reactions Analysis
5-Methyl-1H-1,2,3-triazole-4-carbaldehyde can participate in various chemical reactions. For instance, it can undergo cycloaddition reactions with alkylamines, followed by Cornforth rearrangement . This compound can also be used as a reagent in the synthesis of 1-alkyl-4-formyltriazoles .Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents
This compound has been utilized in the synthesis of antimicrobial agents due to its ability to form versatile and adaptable structures. These structures are significant in advancing medicinal chemistry and can be tailored for anti-microbial applications .
Antiviral Agents
The triazole ring is a key component in the synthesis of antiviral agents, including the nucleoside analogue Ribavirin, which is synthesized from related triazole compounds .
Anticancer Agents
Triazole derivatives, including those derived from 5-Methyl-1H-1,2,3-triazole-4-carbaldehyde, have been prepared as intermediates in the synthesis of anticancer agents. Their unique structure allows them to interact with various biological targets involved in cancer progression .
Antifungal Agents
The compound’s derivatives are also used in creating antifungal agents, leveraging the triazole moiety’s ability to disrupt fungal cell membrane synthesis and function .
Antituberculosis Agents
In the fight against tuberculosis, triazole derivatives serve as valuable intermediates for developing antituberculosis drugs .
Anti-inflammatory Agents
The anti-inflammatory properties of triazole derivatives make them suitable for synthesizing agents that can reduce inflammation and associated symptoms .
Antidiabetic Agents
The structural versatility of triazoles allows for their use in synthesizing antidiabetic agents, contributing to the management and treatment of diabetes .
Bioimaging Agents
Triazole derivatives have been explored for their potential use as bioimaging agents, aiding in the visualization of biological processes and structures .
Each application leverages the unique chemical properties of triazoles, particularly their ability to form various non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . This makes 5-Methyl-1H-1,2,3-triazole-4-carbaldehyde a valuable compound in scientific research and pharmaceutical development.
Wirkmechanismus
Target of Action
Triazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Triazole derivatives are known for their synthetic versatility , and they have been used as intermediates in the synthesis of various bioactive compounds . This suggests that 5-Methyl-1H-1,2,3-triazole-4-carbaldehyde may interact with its targets, leading to changes at the molecular level that result in its biological activity.
Biochemical Pathways
Triazole derivatives have been associated with a broad range of biological activities , indicating that they may affect multiple biochemical pathways.
Result of Action
Given the wide range of biological activities associated with triazole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compoundIt should be noted that the compound should be stored under an inert atmosphere and at a temperature between 2-8°c for optimal stability .
Eigenschaften
IUPAC Name |
5-methyl-2H-triazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c1-3-4(2-8)6-7-5-3/h2H,1H3,(H,5,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSBTWPIEZSDPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNN=C1C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1512663-84-1 |
Source


|
| Record name | 5-methyl-1H-1,2,3-triazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2911045.png)

![6-[3-(4-chlorophenoxy)propyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2911047.png)


![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2911056.png)







